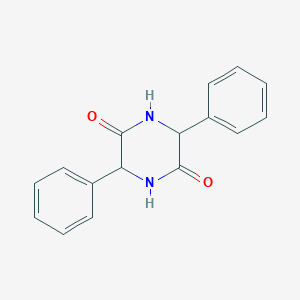

3,6-Diphenylpiperazine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141326. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-diphenylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-13(11-7-3-1-4-8-11)17-16(20)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGJGWGTAAJISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301133 | |

| Record name | 3,6-diphenylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26280-46-6 | |

| Record name | NSC141326 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-diphenylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S)-3,6-DIPHENYL-2,5-PIPERAZINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Stereochemistry of 3,6-Diphenylpiperazine-2,5-dione Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diphenylpiperazine-2,5-dione, a cyclic dipeptide derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its rigid scaffold which can be functionalized to create a variety of bioactive compounds. The stereochemistry of this molecule is of paramount importance as it dictates its three-dimensional structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, spectroscopic characterization, and conformational analysis.

Stereoisomers of this compound

The presence of two stereocenters at the C3 and C6 positions of the piperazine-2,5-dione ring gives rise to three possible stereoisomers: a pair of enantiomers with the trans configuration, (3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione, and a meso compound with the cis configuration, (cis)-3,6-diphenylpiperazine-2,5-dione.

The relationship between these stereoisomers can be visualized as follows:

A Technical Guide to the Stereospecific Biological Activity of 3,6-Diphenylpiperazine-2,5-dione Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological activities of the (3R,6R) and (3S,6S) enantiomers of 3,6-diphenylpiperazine-2,5-dione, a diketopiperazine scaffold of significant interest in medicinal chemistry. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this document synthesizes the existing knowledge on the biological activities of closely related piperazine-2,5-diones and highlights the critical role of stereochemistry in determining their pharmacological effects. This guide provides a comprehensive overview of the known anticancer and antimicrobial properties of similar compounds and presents detailed experimental protocols for key biological assays to enable further investigation into the stereospecific activities of the title compounds.

Introduction: The Significance of Piperazine-2,5-diones and Stereochemistry

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic peptides that have garnered substantial attention in drug discovery due to their diverse biological activities.[1] These scaffolds are prevalent in natural products and have been shown to exhibit a range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The rigid conformation of the DKP ring system makes it an attractive scaffold for the design of therapeutic agents with improved metabolic stability compared to their linear peptide counterparts.

A crucial aspect of the pharmacology of substituted piperazine-2,5-diones is the stereochemistry at the chiral centers. The spatial arrangement of substituents can profoundly influence the binding affinity of these molecules to their biological targets, leading to significant differences in efficacy and selectivity between enantiomers. While specific data for the (3R,6R) and (3S,6S) enantiomers of this compound is limited, studies on analogous structures underscore the importance of stereoisomerism in their biological activity. For instance, research on 2,6-diketopiperazine enantiomers has demonstrated stereoselective anticancer effects, with different enantiomers exhibiting varying levels of cytotoxicity against cancer cell lines.[2]

This guide aims to provide a detailed overview of the known biological activities of compounds structurally related to this compound and to equip researchers with the necessary experimental protocols to conduct direct comparative studies of its (3R,6R) and (3S,6S) enantiomers.

Biological Activities of Related Piperazine-2,5-dione Derivatives

While a direct comparison of the (3R,6R) and (3S,6S) enantiomers of this compound is not available in the current literature, studies on various substituted piperazine-2,5-diones have revealed significant biological potential, particularly in the areas of oncology and microbiology.

Anticancer Activity

Numerous derivatives of piperazine-2,5-dione have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of cell proliferation.

One study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives showed moderate to good anticancer capacities, with IC50 values in the micromolar range against A549 and HeLa cancer cell lines.[3] Another investigation into 2,6-diketopiperazine enantiomers derived from α-amino acids revealed that all tested compounds showed potential as anticancer agents against MDA-MB-231 triple-negative breast cancer cells, with some enantiomers displaying remarkable inhibitory effects on proliferation, viability, and apoptosis.[2]

Table 1: Anticancer Activity of Selected Piperazine-2,5-dione Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Novel 3,6-diunsaturated 2,5-DKP (Compound 11) | A549 | 1.2 | [3] |

| Novel 3,6-diunsaturated 2,5-DKP (Compound 11) | HeLa | 0.7 | [3] |

| (S)-2,6-Diketopiperazines | MDA-MB-231 | 4.6 µM - 4.944 mM | [2] |

| (R)-2,6-Diketopiperazines | MDA-MB-231 | 0.021 - 3.639 mM | [2] |

Antimicrobial Activity

Piperazine derivatives have also been explored for their antimicrobial properties. A study on novel piperazine molecules demonstrated potent bactericidal activities against both Gram-positive (MRSA, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, etc.).[4] Another study on newly synthesized piperazine derivatives showed significant antimicrobial and antifungal properties.[5]

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Novel Piperazine Derivative (RL-308) | MRSA | MBC | 0.5 µg/ml | [4] |

| Novel Piperazine Derivative (RL-308) | S. aureus | MBC | 2 µg/ml | [4] |

| Various Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | - | Significant Activity | [5] |

| Various Piperazine Derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | - | Significant Activity | [5] |

Experimental Protocols

To facilitate the direct comparison of the biological activities of (3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

(3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the (3R,6R) and (3S,6S) enantiomers. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Long-Term Survival Assessment: Clonogenic Assay

The clonogenic assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity after treatment.[8][9][10][11]

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

(3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione stock solutions

-

Crystal violet staining solution (0.5% crystal violet in methanol/water)

-

PBS

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a low and known number of cells (e.g., 200-1000 cells/well) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of the (3R,6R) and (3S,6S) enantiomers.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Count the number of colonies (typically >50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment group.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][12]

Materials:

-

96-well microtiter plates

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

(3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione stock solutions

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The piperazine-2,5-dione scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in the development of novel anticancer and antimicrobial agents. While direct comparative data on the biological activities of the (3R,6R) and (3S,6S) enantiomers of this compound are currently lacking, the available literature on related compounds strongly suggests that stereochemistry plays a pivotal role in their pharmacological profiles.

This technical guide has provided an overview of the known biological activities of structurally similar compounds and has detailed the essential experimental protocols required to elucidate the stereospecific effects of the title enantiomers. It is anticipated that a direct comparison of the (3R,6R) and (3S,6S) forms will reveal significant differences in their biological activities, providing valuable insights for the rational design of more potent and selective therapeutic agents. Future research should focus on conducting these head-to-head comparisons to fully characterize the pharmacological potential of each enantiomer and to understand the structure-activity relationships governed by their stereochemistry. Such studies will be instrumental in advancing the development of novel piperazine-2,5-dione-based therapeutics.

References

- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 9. Clonogenic Assay [bio-protocol.org]

- 10. Clonogenic Assay [en.bio-protocol.org]

- 11. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Diphenylpiperazine Dione Compounds: Physical and Chemical Properties for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of diphenylpiperazine dione compounds. It is designed to be a valuable resource for researchers and scientists involved in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this important class of molecules.

Physicochemical Properties

Diphenylpiperazine diones are a class of heterocyclic compounds characterized by a central piperazine-2,5-dione or piperazine-2,3-dione ring system with phenyl substituents on the nitrogen atoms. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antileishmanial, antioxidant, and anticancer properties. A thorough understanding of their physical and chemical properties is crucial for the design and development of new therapeutic agents.

Physical Properties

The physical properties of diphenylpiperazine diones are influenced by the substitution pattern on the phenyl rings and the core piperazine dione structure. Key physical data for a selection of 1,4-diphenylpiperazine-2,5-dione derivatives are summarized in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1,4-Diphenylpiperazine-2,5-dione | C₁₆H₁₄N₂O₂ | 266.29 | 267 | [1] |

| 1,4-Bis(4-methylphenyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₂ | 294.35 | 170-173 | [2] |

| 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₄ | 326.34 | 248-250 | [1] |

| 1,4-Bis(3-chlorophenyl)piperazine-2,5-dione | C₁₆H₁₂Cl₂N₂O₂ | 335.19 | 234-236 | [1] |

| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | C₂₁H₂₂N₂O₆ | 414.41 | 180-183 | [2] |

| 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione | C₁₉H₁₈N₂O₄ | 354.36 | 142-145 | [2] |

Table 1: Physical Properties of Selected 1,4-Diphenylpiperazine-2,5-dione Derivatives. This table provides a comparative overview of the molecular formula, molecular weight, and melting points for several synthesized compounds.

Solubility and Lipophilicity

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of diphenylpiperazine diones. DSC can reveal information about melting points, crystallinity, and polymorphism. For example, studies on some 1,4-diphenylpiperazine-2,5-diones have utilized DSC to characterize their liquid-crystalline properties.[3] TGA provides information on the decomposition temperature and thermal stability of the compounds.

Chemical Properties and Spectroscopic Analysis

The chemical reactivity and spectroscopic characteristics of diphenylpiperazine diones are essential for their identification, characterization, and the study of their interactions with biological targets.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for the structural elucidation of diphenylpiperazine diones.

-

¹H NMR: The protons on the piperazine dione ring typically appear as singlets or multiplets in the range of δ 4.0-4.6 ppm. The aromatic protons on the phenyl rings resonate in the region of δ 6.5-8.0 ppm, with their chemical shifts and splitting patterns being dependent on the substitution.

-

¹³C NMR: The carbonyl carbons of the piperazine dione ring are typically observed around δ 164-175 ppm. The carbons of the piperazine ring methylene groups resonate at approximately δ 45-55 ppm. The aromatic carbons show signals in the range of δ 110-150 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. The fragmentation of the piperazine ring is a characteristic feature. Common fragmentation patterns for piperazine derivatives can involve the loss of side chains and cleavage of the piperazine ring.[4] For diketopiperazines, a characteristic fragmentation is the loss of a CO molecule from the protonated molecule, indicating protonation at a nitrogen atom leading to amide bond cleavage.[5]

Infrared (IR) Spectroscopy: The IR spectra of diphenylpiperazine diones show characteristic absorption bands for the carbonyl groups (C=O) of the dione structure, typically in the range of 1650-1700 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of diphenylpiperazine dione compounds.

Synthesis of 1,4-Diphenylpiperazine-2,5-dione

This protocol is adapted from established methods for the synthesis of symmetrical 1,4-disubstituted piperazine-2,5-diones.

Materials:

-

N-phenyl-α-chloroacetamide

-

Sodium hydride (NaH)

-

Dry Dimethyl sulfoxide (DMSO)

-

Anhydrous methanol

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

Procedure:

-

To a solution of N-phenyl-α-chloroacetamide in dry DMSO, add sodium hydride (NaH) portion-wise under a nitrogen atmosphere.

-

Stir the reaction mixture at 60 ± 5°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration and wash it with water.

-

Dry the crude product under reduced pressure.

-

Recrystallize the crude product from methanol to obtain pure 1,4-diphenylpiperazine-2,5-dione.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the diphenylpiperazine dione compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

-

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a spectral width of 0-200 ppm is used, and a larger number of scans is typically required.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Assign the peaks based on their chemical shifts, integration values (for ¹H NMR), and splitting patterns. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignments.[6]

High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable for the analysis of diphenylpiperazine diones.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly used. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Analysis: Inject the sample into the HPLC system. The retention time and peak area are used for qualitative and quantitative analysis, respectively. A typical flow rate is 1.0 mL/min, and the detection wavelength can be set based on the UV absorbance maximum of the compound (e.g., 254 nm).

Signaling Pathways and Experimental Workflows

Diphenylpiperazine diones have been shown to exert their biological effects through various signaling pathways. Understanding these pathways and the experimental workflows to study them is crucial for drug development.

IL-6/Nrf2 Signaling Pathway in Oxidative Stress

Several 1,4-disubstituted piperazine-2,5-dione derivatives have been identified as potent antioxidants that protect against oxidative injury. Their mechanism of action has been linked to the IL-6/Nrf2 signaling pathway.

Under conditions of oxidative stress, the transcription factor Nrf2 plays a crucial role in the cellular antioxidant defense system. Normally, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of certain stimuli, such as some diphenylpiperazine dione compounds, this inhibition is released. Interleukin-6 (IL-6) signaling can also activate this pathway. The activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression and a reduction in oxidative stress.

Caption: IL-6/Nrf2 Signaling Pathway activated by diphenylpiperazine dione compounds.

Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening the antioxidant activity of newly synthesized diphenylpiperazine dione compounds.

Caption: Experimental workflow for screening antioxidant activity of diphenylpiperazine diones.

This guide provides a foundational understanding of the physical and chemical properties of diphenylpiperazine dione compounds, along with practical experimental guidance. The structured data and detailed protocols are intended to support the ongoing research and development of this promising class of molecules for various therapeutic applications. Further investigation into their quantitative structure-activity relationships (QSAR), pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3,6-Diphenylpiperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,6-diphenylpiperazine-2,5-dione scaffold, a core structure within the broader class of 2,5-diketopiperazines (DKPs), has emerged as a promising framework in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for therapeutic development across multiple disease areas. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound and its analogs, with a focus on their applications in oncology, central nervous system (CNS) disorders, and infectious diseases. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols for pivotal assays, and illustrating critical biological pathways and workflows through diagrammatic representations.

Introduction

This compound is a heterocyclic compound characterized by a six-membered ring containing two amide bonds. This rigid structure provides a unique scaffold for the design of novel therapeutic agents. The versatility of this core allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a wide range of pharmacological properties. This guide will delve into the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have exhibited potent anticancer activities against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several 3,6-diunsaturated 2,5-diketopiperazine derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2] These compounds bind to tubulin, preventing its assembly into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers the intrinsic pathway of apoptosis.[3][4] Molecular modeling studies suggest that some of these derivatives may bind to the colchicine-binding site on β-tubulin.[2]

Quantitative Data: In Vitro Efficacy

The anticancer potency of various this compound derivatives has been quantified using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 11 | A549 (Lung Carcinoma) | 1.2 | [5] |

| Hela (Cervical Cancer) | 0.7 | [5] | |

| Compound b | BxPC-3 (Pancreatic Cancer) | 0.0009 | [1] |

| NCI-H460 (Lung Cancer) | 0.0041 | [1] | |

| (S)-2a | MDA-MB-231 (Breast Cancer) | 4.6 | [6] |

| (R)-2b | MDA-MB-231 (Breast Cancer) | 21 | [6] |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Carcinoma, glucose-starved) | 28 | [7] |

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

The inhibition of tubulin polymerization by this compound derivatives initiates a signaling cascade that culminates in programmed cell death.

Caption: Tubulin inhibition pathway by this compound derivatives.

Central Nervous System Activity: Modulation of Opioid Receptors

Certain diketopiperazine analogs have been investigated for their potential to interact with opioid receptors, suggesting a role in pain management and other CNS-related disorders.

Mechanism of Action: Opioid Receptor Binding

Studies have shown that diketopiperazine-containing compounds can act as ligands for opioid receptors, with varying selectivity for mu (µ), delta (δ), and kappa (κ) subtypes.[8] The binding affinity is determined by the specific structural features of the diketopiperazine derivative.

Quantitative Data: Receptor Binding Affinity

The binding affinities of diketopiperazine analogs to opioid receptors are typically determined through competitive radioligand binding assays and are expressed as the inhibitor constant (Ki).

| Compound | Receptor | Ki (nM) | Reference |

| Compound 1 | µ-Opioid Receptor | 134 | [8] |

| δ-Opioid Receptor | 10000 | [8] | |

| κ-Opioid Receptor | 126 | [8] | |

| Compound 2 | µ-Opioid Receptor | 10000 | [8] |

| δ-Opioid Receptor | 10000 | [8] | |

| κ-Opioid Receptor | 10000 | [8] | |

| c(Dmt-Tic) | δ-Opioid Receptor | High Affinity | [9] |

Experimental Workflow: Opioid Receptor Binding Assay

The determination of opioid receptor binding affinity follows a standardized workflow.

Caption: Workflow for a competitive opioid receptor binding assay.

Antimicrobial Activity: Disruption of Bacterial Processes

The diketopiperazine scaffold has also been explored for its antimicrobial properties, with some derivatives showing activity against a range of bacterial and fungal pathogens.[5][10]

Mechanism of Action: Inhibition of Cell Wall Synthesis and Other Targets

While the exact mechanism for many diketopiperazines is still under investigation, some studies suggest that they may interfere with bacterial cell wall synthesis.[6][11] One proposed mechanism involves the inhibition of key enzymes in the peptidoglycan biosynthesis pathway, such as glucosamine-6-phosphate synthase and penicillin-binding proteins (PBPs).[][13] Other diketopiperazines are known to be involved in quorum sensing, a bacterial cell-to-cell communication system.[3][14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of diketopiperazine derivatives is often quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Staphylococcus aureus | 4-15 | [13] |

| Escherichia coli | 4-15 | [13] | |

| Pseudomonas aeruginosa | 4-15 | [13] | |

| Piperazine Derivatives | Mycobacterium kansasii | 15.0 - 15.4 (µM) | [1] |

| Fusarium avenaceum | 14.2 (µM) | [1] | |

| Piperazine Derivative 3k | Listeria monocytogenes | Potent Activity | [15] |

| Aspergillus fumigatus | Potent Activity | [15] |

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death.

Caption: Proposed mechanism of bacterial cell wall synthesis inhibition by diketopiperazines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 3,6-Diunsaturated 2,5-Diketopiperazines

A general procedure for the synthesis of 3,6-diunsaturated 2,5-diketopiperazine derivatives involves a condensation reaction.[]

-

Step 1: To a solution of 1,4-diacetylpiperazine-2,5-dione in a suitable solvent (e.g., DMF), add a base (e.g., triethylamine).

-

Step 2: Add the desired aldehyde and stir the mixture at room temperature.

-

Step 3: After completion of the reaction (monitored by TLC), pour the reaction mixture into ice water.

-

Step 4: Collect the precipitate by filtration, wash with water, and dry.

-

Step 5: Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diunsaturated 2,5-diketopiperazine.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14][18]

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][8]

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[3]

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a polymerization buffer.

-

Compound Addition: Add the test compound or vehicle control to the reaction mixture in a pre-warmed 96-well plate.

-

Polymerization Monitoring: Monitor the increase in fluorescence (or turbidity) over time at 37°C using a microplate reader. The fluorescence increases as the reporter is incorporated into the polymerizing microtubules.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Opioid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for a specific opioid receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the opioid receptor of interest.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, from which the Ki value can be calculated.

Conclusion

The this compound scaffold represents a versatile and privileged structure in drug discovery. Its derivatives have demonstrated significant potential as anticancer, CNS-active, and antimicrobial agents. The mechanisms of action, though varied, often involve targeting fundamental cellular processes such as cell division and signal transduction. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of these promising molecules.

References

- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. mdpi.com [mdpi.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) | Scilit [scilit.com]

- 9. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dentalcare.com [dentalcare.com]

- 13. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary in vitro studies of 3,6-Diphenylpiperazine-2,5-dione

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 3,6-Diphenylpiperazine-2,5-dione and its Analogs

Disclaimer: Publicly available research detailing comprehensive in vitro studies specifically on the parent compound this compound is limited. This guide provides a detailed overview of the methodologies and presents data from closely related analogs and derivatives to serve as a technical framework for researchers, scientists, and drug development professionals. The findings for these derivatives illustrate the therapeutic potential of the core diketopiperazine (DKP) scaffold.

Introduction

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are a privileged scaffold in medicinal chemistry.[1] These structures are noted for their conformational rigidity and enhanced resistance to enzymatic degradation compared to their linear counterparts.[1] The 3,6-disubstituted piperazine-2,5-dione framework, in particular, has been the foundation for numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antiviral, and antioxidative properties.[1][2]

The parent compound, this compound, features a six-membered ring with phenyl groups at the 3 and 6 positions.[3] While this specific molecule has not been extensively studied for its biological activity in vitro, its derivatives have shown significant promise. This guide will focus on the in vitro evaluation of potent anticancer derivatives to provide insight into the potential mechanisms and experimental protocols applicable to the broader class of 3,6-disubstituted DKPs.

Synthesis and Chemical Profile

The synthesis of 3,6-disubstituted piperazine-2,5-diones typically involves the cyclocondensation of chiral amino acid precursors. For instance, enantioselective synthesis can be achieved by using L-phenylalanine derivatives, which are refluxed in acetic acid, followed by resolution through recrystallization. Reaction conditions such as temperature (80–100°C) and the polarity of the solvent are critical factors that influence the stereochemical outcome.[3]

Chemical Profile of this compound:

In Vitro Biological Evaluation: Case Studies

The following sections present quantitative data from in vitro studies on potent analogs of this compound.

Case Study 1: Anticancer Activity of a 3,6-Diunsaturated DKP Derivative

A novel derivative, (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione, referred to as Compound 11 , has been extensively studied for its anticancer properties.[6][7][8]

The antiproliferative effects of Compound 11 and related derivatives were assessed against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines using the MTT assay.

Table 1: IC₅₀ Values of Selected DKP Derivatives after 72h Incubation [6][7][8]

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 11 | A549 | 1.2 |

| Compound 11 | HeLa | 0.7 |

| Compound 6 ¹ | A549 | 8.9 |

| Compound 6 ¹ | HeLa | 4.6 |

| Compound 14 ² | A549 | 3.5 |

| Compound 14 ² | HeLa | 1.9 |

| Paclitaxel (Control) | A549 | 0.8 |

| Paclitaxel (Control) | HeLa | 0.5 |

¹ 1-allyl-3,6-bis((Z)-3-(trifluoromethyl)benzylidene)piperazine-2,5-dione ² (Z)-1-allyl-3-((Z)-3-bromobenzylidene)-6-(naphthalen-1-ylmethylene)piperazine-2,5-dione

Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was performed to quantify apoptosis induced by Compound 11 in A549 and HeLa cells after 24 hours of treatment.

Table 2: Apoptosis Induction by Compound 11 (1.0 µM) after 24h [7][9]

| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| A549 | Control (DMSO) | 3.12 | 3.55 | 6.67 |

| A549 | Compound 11 | 18.90 | 11.80 | 30.70 |

| HeLa | Control (DMSO) | 2.89 | 4.12 | 7.01 |

| HeLa | Compound 11 | 25.40 | 20.10 | 45.50 |

The effect of Compound 11 on cell cycle progression was investigated by PI staining and flow cytometry. The results indicated a significant cell cycle arrest at the G2/M phase.

Table 3: Cell Cycle Distribution in A549 and HeLa Cells after 24h Treatment with Compound 11 (1.0 µM) [9]

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| A549 | Control (DMSO) | 55.13 | 30.54 | 14.33 |

| A549 | Compound 11 | 8.95 | 5.18 | 85.87 |

| HeLa | Control (DMSO) | 58.21 | 28.15 | 13.64 |

| HeLa | Compound 11 | 4.55 | 5.08 | 90.37 |

Case Study 2: Selective Cytotoxicity of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione

This natural product, isolated from the marine-derived fungus Paecilomyces formous, demonstrated selective cytotoxicity against cancer cells adapted to nutrient-starved conditions, mimicking the tumor microenvironment.[10]

Table 4: Selective Cytotoxicity against PANC-1 Cells [10]

| Compound | Culture Condition | IC₅₀ (µM) |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | Normal Glucose | > 1000 |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | Glucose-Starved | 28 |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is based on the methodology described for testing DKP derivatives.[6][7]

-

Cell Seeding: Seed cells (e.g., A549, HeLa) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) dissolved in DMSO (final concentration ≤ 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting model.

Apoptosis Assay: Annexin V-FITC/PI Staining

This protocol outlines the steps for quantifying apoptosis via flow cytometry.[7][9]

-

Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 × 10⁵ cells/well). After 24 hours, treat with the test compound at the desired concentration (e.g., 1.0 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 150 × g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol details the procedure for analyzing cell cycle distribution.[9][11]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. Use software modeling to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Visualizations: Workflows and Pathways

Caption: General workflow for in vitro evaluation of DKP derivatives.

Caption: Postulated mechanism of action for Compound 11.

References

- 1. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (3R,6R)-3,6-Diphenylpiperazine-2,5-dione | 31485-02-6 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C16H14N2O2 | CID 284933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]

Discovering Novel Bioactive Diketopiperazine Scaffolds: A Technical Guide for Drug Development

Introduction

Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1][2] These structurally rigid and stable heterocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active natural products.[3] Produced by a wide array of organisms including bacteria, fungi, and marine microorganisms, DKPs exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2][3][4][5] Their inherent stability against proteolysis and potential for active intestinal absorption make them attractive starting points for the development of new therapeutic agents.[5] This guide provides an in-depth overview of the discovery of novel DKP scaffolds, including methodologies for their isolation, bioactivity screening, and summaries of their therapeutic potential.

Workflow for the Discovery of Bioactive Diketopiperazines

The discovery of novel DKP scaffolds from natural sources is a systematic process that begins with the isolation of microorganisms and concludes with the characterization of pure, bioactive compounds. This multi-step workflow integrates microbiology, natural product chemistry, and pharmacology to identify promising new drug leads.

Biosynthesis of the Diketopiperazine Scaffold

The core DKP ring is synthesized in nature primarily by two types of enzymes: Nonribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs).[6][7] NRPSs are large, multi-domain enzymes that activate and link two amino acid substrates to form the cyclic dipeptide. In contrast, CDPSs are smaller enzymes that hijack two aminoacyl-tRNAs (aa-tRNAs) from primary metabolism, catalyzing their condensation and cyclization to form the DKP scaffold.[6][8] These core structures are often further modified by tailoring enzymes, such as oxidoreductases and prenyltransferases, which add chemical diversity and confer specific biological activities.[7]

Quantitative Bioactivity Data

The therapeutic potential of novel DKP scaffolds is vast, with numerous compounds demonstrating potent biological activity. The following tables summarize the cytotoxic, antimicrobial, and antiviral activities of various recently discovered diketopiperazines.

Table 1: Anticancer Activity of Novel Diketopiperazines

| Compound/Derivative | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Nocazine F (246) | Nocardiopsis sp. | H1299 (Lung) | 3.87 | [9][10] |

| MCF-7 (Breast) | 3.86 | [9][10] | ||

| HeLa (Cervical) | 4.77 | [9][10] | ||

| Nocazine G (247) | Nocardiopsis sp. | H1299 (Lung) | 2.60 | [9][10] |

| HeLa (Cervical) | 3.97 | [9][10] | ||

| Penicillivinacine (157) | Penicillium vinaceum | MDA-MB-231 (Breast) | 18.4 | [10] |

| Penicimutanin C (162) | P. purpurogenum | HL-60 (Leukemia) | 6.0 | [10] |

| BGC-823 (Gastric) | 5.0 | [10] | ||

| Spirotryprostatin G (231) | Penicillium brasilianum | HL-60 (Leukemia) | 6.0 | [9] |

| Strepyrazinone (252) | Streptomyces sp. | HCT-116 (Colon) | 0.34 | [10] |

| Compound 11 | Synthetic | A549 (Lung) | 1.2 | [11] |

| HeLa (Cervical) | 0.7 | [11] | ||

| Compound 8 | Aspergillus chevalieri | MKN1 (Gastric) | 4.6 | [12][13] |

Table 2: Antimicrobial Activity of Novel Diketopiperazines

| Compound/Derivative | Source Organism | Target Microbe | MIC (µM) | Reference |

| Nocazine G (247) | Nocardiopsis sp. | Bacillus subtilis | 25.8 | [9][10] |

| Compound 188 | Mangrove-derived fungus | Staphylococcus aureus | 0.25 µg/mL | [9] |

| 1-acetyl-4-4(hydroxyphenyl)piperazine | Nocardiopsis sp. SCA30 | MRSA NR-46171 | 7.81 µg/mL | [7][14] |

| MRSA NR-46071 | 15.62 µg/mL | [7][14] | ||

| Compound 7 | Aspergillus chevalieri | Staphylococcus aureus | 62.5 | [13] |

Table 3: Antiviral Activity of Novel Diketopiperazines

| Compound/Derivative | Source Organism | Target Virus | IC50 (µM) | Reference |

| (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (3 ) | Streptomyces sp. FXJ7.328 | Influenza A (H1N1) | 41.5 | [4][15][16] |

| (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6 ) | Streptomyces sp. FXJ7.328 | Influenza A (H1N1) | 28.9 | [4][15][16] |

| Albonoursin (7 ) | Streptomyces sp. FXJ7.328 | Influenza A (H1N1) | 6.8 | [4][15][16] |

Key Signaling Pathway: Intrinsic Apoptosis

Many potent anticancer DKPs exert their effects by inducing programmed cell death, or apoptosis. The intrinsic (or mitochondrial) pathway is a critical mechanism for eliminating cancerous cells. It is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, culminating in the activation of effector caspases like Caspase-3, which execute the dismantling of the cell.

Experimental Protocols

Protocol 1: Isolation and Purification of DKPs from Fungal Culture

This protocol outlines a general procedure for the extraction and isolation of DKP secondary metabolites from a fungal strain, such as Aspergillus sp.[17][18]

-

Fermentation:

-

Extraction:

-

Combine the fermented rice medium from all flasks.

-

Exhaustively extract the culture with an organic solvent, such as ethyl acetate (EtOAc), three times.

-

Combine the EtOAc layers and evaporate the solvent under reduced pressure to yield the crude extract.[17]

-

-

Fractionation (VLC):

-

Subject the crude extract (e.g., 30 g) to Vacuum Liquid Chromatography (VLC) on a silica gel column.

-

Elute using a step gradient of petroleum ether-EtOAc (100:0 to 0:100, v/v) followed by EtOAc-methanol (100:0 to 0:100, v/v) to yield several primary fractions.[17]

-

-

Purification (Column Chromatography & HPLC):

-

Subject the bioactive primary fractions to further separation using silica gel column chromatography with a suitable solvent system (e.g., dichloromethane-methanol).[18]

-

Purify the resulting sub-fractions using reverse-phase (C18) semi-preparative High-Performance Liquid Chromatography (HPLC) with an appropriate mobile phase (e.g., methanol-water or acetonitrile-water gradient) to afford pure DKP compounds.[18]

-

-

Structure Elucidation:

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, HeLa) into a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[19]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test DKP compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[20]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21]

-

Calculate the percentage of cell viability for each concentration relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

-

Inoculum Preparation:

-

Culture the test bacterium (e.g., Staphylococcus aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).

-

Dilute the overnight culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension in broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[22]

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.

-

Add 100 µL of the test DKP compound (at twice the highest desired test concentration) to the first column.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound to its final test concentration.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[23]

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the DKP compound at which there is no visible growth.[22]

-

Conclusion and Future Perspectives

Diketopiperazines continue to be a prolific source of novel bioactive scaffolds. Their structural diversity, derived from both natural product isolation and synthetic chemistry, provides a rich foundation for drug discovery. Marine and endophytic microorganisms, in particular, have proven to be underexplored reservoirs of unique DKPs with potent anticancer, antimicrobial, and antiviral activities.[4][9] Future research will likely focus on leveraging genomic and metabolomic approaches to uncover novel DKP biosynthetic pathways, enabling the targeted production of new derivatives through synthetic biology. Furthermore, the optimization of lead DKP compounds to enhance their potency, selectivity, and pharmacokinetic properties will be crucial in translating these promising scaffolds into next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Diketopiperazine derivative from marine actinomycetes Nocardiopsis sp. SCA30 with antimicrobial activity against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. Frontiers | Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

- 18. 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 細胞計數與健康分析 [sigmaaldrich.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold of 3,6-Diphenylpiperazine-2,5-dione: A Comprehensive Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,6-diphenylpiperazine-2,5-dione core, a prominent member of the diketopiperazine (DKP) family, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, chiral structure, derived from the cyclization of two amino acid precursors, provides a unique three-dimensional framework for the development of novel therapeutic agents. This guide delves into the synthesis, biological activities, and therapeutic potential of this versatile scaffold, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to a Privileged Scaffold

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are the smallest possible cyclic peptides and are found in a wide array of natural products. Their inherent properties, such as high proteolytic stability, conformational rigidity, and the ability to present substituents in well-defined spatial orientations, make them attractive starting points for the design of small molecule drugs. The this compound variant, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving the cyclization of amino acid precursors.

Cyclocondensation of Phenylalanine Derivatives

One of the most common methods involves the head-to-tail cyclization of a dipeptide precursor, typically derived from L-phenylalanine. This approach allows for the straightforward introduction of stereochemistry into the final scaffold.

Experimental Protocol: Synthesis of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione (A close analog)

A detailed protocol for a closely related analog, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, provides a representative synthetic strategy. L-Aspartyl-L-phenylalanine methyl ester (aspartame) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and heated to induce intramolecular cyclocondensation. The resulting diketopiperazine precipitates upon the addition of a non-polar solvent system, such as acetone/hexane, and can be purified by filtration.[1]

Cyclization of Diamine Precursors

An alternative route involves the reaction of a diamine, such as 1,2-diphenylethylenediamine, with a dicarbonyl compound like oxalyl chloride. This method offers flexibility in modifying the backbone of the piperazine-2,5-dione ring.

General Synthetic Workflow:

Caption: General synthetic strategies for this compound.

Therapeutic Applications and Biological Activity

The this compound scaffold has been explored for a range of therapeutic applications, with a primary focus on oncology and neuroprotection.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The rigid scaffold allows for the precise positioning of various substituents to interact with biological targets involved in cancer progression.

A notable study focused on 3,6-diunsaturated 2,5-diketopiperazine derivatives, which exhibited potent anticancer activity against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines.[2][3] The mechanism of action for some of these derivatives is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Table 1: Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [2][3]

| Compound | Substituents | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 6 | 3,6-bis((Z)-3-(trifluoromethyl)benzylidene) | - | 8.9 |

| 8 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-((Z)-4-methylbenzylidene) | 7.3 | 6.5 |

| 9 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(thiophen-2-ylmethylene) | 4.5 | 3.2 |

| 10 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(pyridin-2-ylmethylene) | 3.8 | 2.1 |

| 11 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene) | 1.2 | 0.7 |

| 12 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(quinolin-2-ylmethylene) | 2.9 | 1.5 |

| 14 | (Z)-1-allyl-3-((Z)-3-bromobenzylidene)-6-((Z)-2-methoxybenzylidene) | 6.8 | 5.4 |

Note: The core scaffold in these derivatives is modified with exocyclic double bonds at the 3 and 6 positions.

Proposed Anticancer Mechanism of Action:

Caption: Proposed mechanism of anticancer activity for certain derivatives.

Neuroprotective Potential

The rigid conformation of the diketopiperazine ring is also advantageous for targeting components of the central nervous system. While direct studies on the neuroprotective effects of this compound are limited, the broader class of diketopiperazines has shown promise in this area.[4] Research into novel 1,4-disubstituted piperazine-2,5-dione derivatives has demonstrated their potential as antioxidants, protecting against oxidative stress-induced neuronal injury.[5] This suggests a potential avenue for the future investigation of the 3,6-diphenyl substituted scaffold.

Experimental Protocol: In Vitro Neuroprotection Assay (General)

A common method to assess neuroprotective activity involves challenging a neuronal cell line (e.g., SH-SY5Y) with a neurotoxin (e.g., H₂O₂) in the presence and absence of the test compound. Cell viability is then measured using an MTT assay.

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate and culture for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

-

Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

Incubation: Incubate the cells for a further 24 hours.

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance to determine cell viability.

Logical Workflow for Neuroprotection Screening:

Caption: A typical workflow for screening for neuroprotective activity.

Structure-Activity Relationships (SAR)

The accumulated data on various derivatives of the this compound scaffold allows for the preliminary deduction of structure-activity relationships. For anticancer activity, the introduction of unsaturated functionalities at the 3 and 6 positions, coupled with specific aromatic and heteroaromatic substituents, appears to be crucial for potent cytotoxicity.[2][3] The presence of electron-withdrawing or bulky groups on the phenyl rings can significantly modulate the activity.

Future Directions

The this compound scaffold remains a promising starting point for the development of new therapeutic agents. Future research should focus on:

-

Expansion of the chemical space: Synthesis of a wider range of derivatives with diverse substituents to explore new biological targets.

-

In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by active compounds.

-

Exploration of other therapeutic areas: Investigation of the scaffold's potential in areas such as infectious diseases and inflammatory disorders.

-

Optimization of pharmacokinetic properties: Modification of the scaffold to improve drug-like properties, including solubility and bioavailability.

Conclusion

The this compound core represents a valuable and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realm of anticancer research, underscore its importance. This guide provides a foundational understanding for researchers looking to harness the potential of this remarkable chemical entity in the ongoing quest for novel and effective therapeutics.

References

- 1. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for 3,6-Diphenylpiperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-diphenylpiperazine-2,5-dione, a molecule of significant interest in medicinal chemistry and drug development. This document includes tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental protocols for the acquisition of this data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that this compound can exist as cis and trans diastereomers, which may exhibit distinct spectroscopic properties. The data presented here should be considered in the context of the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 10H | Aromatic protons (C₆H₅) |

| ~4.5-4.7 | s | 2H | Methine protons (CH) |

| ~8.0-8.2 | br s | 2H | Amide protons (NH) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | Carbonyl carbons (C=O) |

| ~135-140 | Aromatic quaternary carbons (C) |

| ~127-130 | Aromatic methine carbons (CH) |

| ~55-60 | Methine carbons (CH) |

Note: Chemical shifts are referenced to the solvent peak and may vary.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3300 | Strong, Broad | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~1650-1700 | Strong | C=O Stretch (Amide I) |

| ~1450-1550 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 266.11 | ~100 | [M]⁺ (Molecular Ion) |

| 133 | Variable | [C₈H₇NO]⁺ Fragment |

| 104 | Variable | [C₇H₆N]⁺ Fragment |

| 77 | Variable | [C₆H₅]⁺ Fragment |

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of D,L-phenylglycine.

Materials:

-

D,L-phenylglycine

-

Ethylene glycol

-

Nitrogen gas supply

Procedure:

-

A mixture of D,L-phenylglycine is heated in a flask with ethylene glycol.

-

The reaction mixture is heated to a temperature of 180-190°C under a slow stream of nitrogen.

-

The reaction is monitored for the evolution of water, which is collected.

-

After the theoretical amount of water is collected, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum. This process typically yields a mixture of cis and trans isomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-